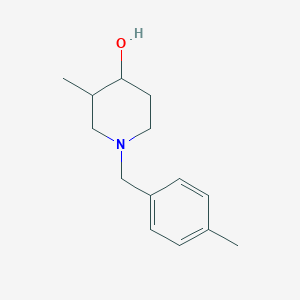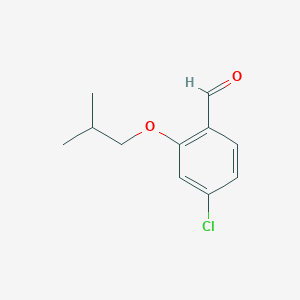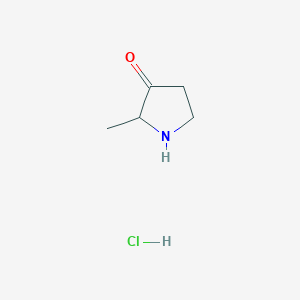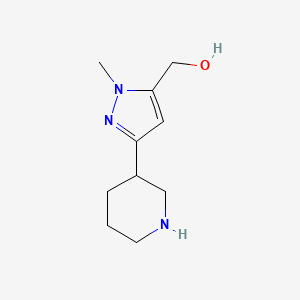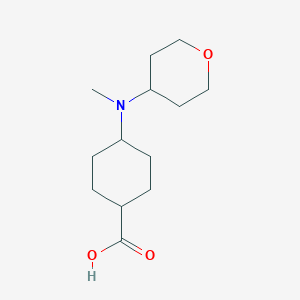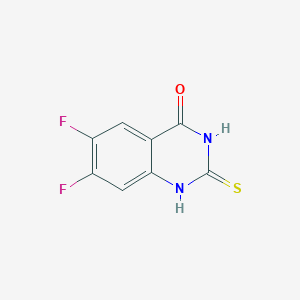![molecular formula C10H16F3NO B1475434 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pirrol-2-il}propan-2-ol CAS No. 1543386-46-4](/img/structure/B1475434.png)
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pirrol-2-il}propan-2-ol
Descripción general
Descripción
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol is a useful research compound. Its molecular formula is C10H16F3NO and its molecular weight is 223.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación farmacéutica
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pirrol-2-il}propan-2-ol: se utiliza en la investigación farmacéutica como patrón de referencia para pruebas y calibración . Su estructura única le permite servir como precursor o intermedio en la síntesis de moléculas bioactivas más complejas. El grupo trifluorometilo en particular es de interés debido a su capacidad para influir en la actividad biológica de posibles agentes terapéuticos.
Ciencia de materiales
Las posibles aplicaciones del compuesto en la ciencia de materiales incluyen su uso como monómero o agente reticulante en la síntesis de polímeros . El grupo trifluorometilo puede impartir propiedades deseables a los polímeros, como una mayor estabilidad térmica y resistencia química, lo que los hace adecuados para aplicaciones de alto rendimiento.
Ciencia ambiental
En la ciencia ambiental, This compound puede usarse para estudiar el destino ambiental de los compuestos fluorados . Comprender sus vías de degradación y persistencia en el medio ambiente es crucial para evaluar su posible impacto ambiental.
Sector energético
Este compuesto podría investigarse por su utilidad en el sector energético, particularmente en el desarrollo de cristales líquidos y otros materiales para la captura y el almacenamiento de energía solar . La estructura fluorada puede contribuir a la eficiencia y durabilidad de estos materiales en diversas condiciones ambientales.
Química analítica
Por último, en química analítica, el compuesto es valioso para el desarrollo de métodos en cromatografía y espectrometría de masas . Su estructura única puede utilizarse para establecer protocolos analíticos para la detección y cuantificación de compuestos similares en mezclas complejas.
Propiedades
IUPAC Name |
3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO/c11-10(12,13)9(15)6-14-4-7-2-1-3-8(7)5-14/h7-9,15H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFKVFSSAMOPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




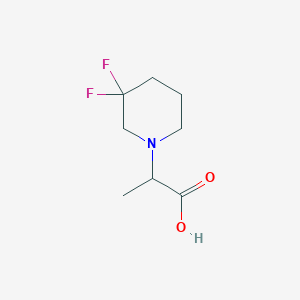
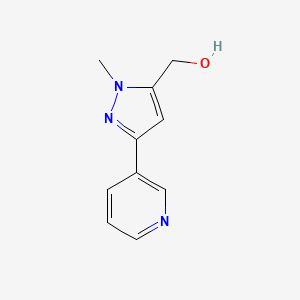
![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)


